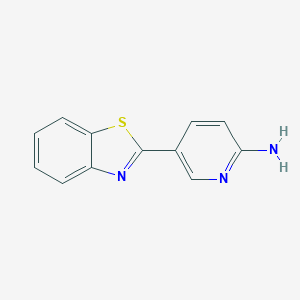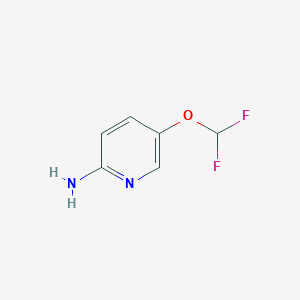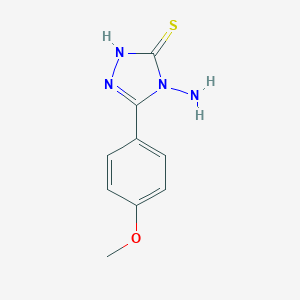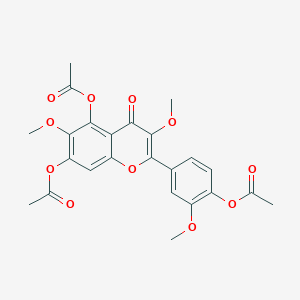
2,2-Dimethylbut-3-ynoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethylbut-3-ynoyl chloride is an organic compound with the molecular formula C₆H₇ClO. It is a derivative of butynoyl chloride, where the butynoyl group is substituted with two methyl groups at the second carbon position. This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2-Dimethylbut-3-ynoyl chloride can be synthesized through several methods. One common method involves the reaction of 2,2-dimethylbut-3-yn-2-ol with thionyl chloride (SOCl₂). The reaction typically proceeds under reflux conditions, where the alcohol is converted to the corresponding chloride:
2,2-Dimethylbut-3-yn-2-ol+SOCl2→2,2-Dimethylbut-3-ynoyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in maintaining the purity and yield of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethylbut-3-ynoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The triple bond in the butynoyl group can participate in addition reactions with halogens or hydrogen halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia, primary or secondary amines, and alcohols are commonly used. The reactions are typically carried out in the presence of a base like pyridine or triethylamine.
Addition Reactions: Halogens (e.g., bromine, chlorine) or hydrogen halides (e.g., HCl, HBr) are used under controlled conditions to add across the triple bond.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Major Products Formed
Nucleophilic Substitution: Products include amides, esters, and thioesters.
Addition Reactions: Products include dihalides or haloalkenes.
Oxidation and Reduction: Products include carboxylic acids or alcohols, depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethylbut-3-ynoyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: The compound is used in the preparation of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: The compound is used in the study of enzyme mechanisms and protein modifications.
Wirkmechanismus
The mechanism of action of 2,2-dimethylbut-3-ynoyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of the electron-withdrawing chlorine atom makes the carbonyl carbon more susceptible to nucleophilic attack. The triple bond in the butynoyl group also provides a site for addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butynoyl Chloride: Lacks the methyl groups at the second carbon position.
2-Methylbut-3-ynoyl Chloride: Has only one methyl group at the second carbon position.
2,2-Dimethylbut-2-enoyl Chloride: Contains a double bond instead of a triple bond.
Uniqueness
2,2-Dimethylbut-3-ynoyl chloride is unique due to the presence of two methyl groups at the second carbon position, which influences its reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and various industrial applications.
Eigenschaften
IUPAC Name |
2,2-dimethylbut-3-ynoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO/c1-4-6(2,3)5(7)8/h1H,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRWNFBPTYBWLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)nicotinic acid](/img/structure/B177863.png)




![3-Chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B177877.png)

![2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine](/img/structure/B177881.png)



